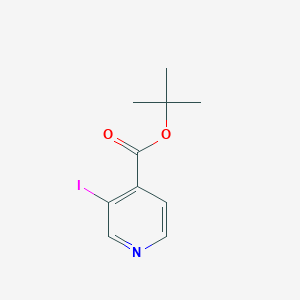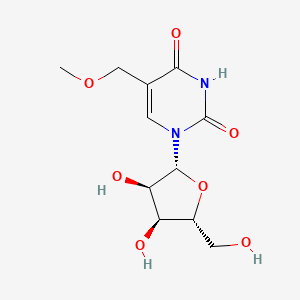
5-Methoxymethyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxymethyluridine: is a thymidine analog with the chemical formula C11H16N2O7 . It is a modified nucleoside that incorporates a methoxymethyl group at the 5-position of the uridine base.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxymethyluridine typically involves the modification of uridineThe reaction conditions often involve the use of methoxymethyl chloride and a base such as sodium hydride in an aprotic solvent like dimethylformamide .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxymethyluridine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the uridine base or the methoxymethyl group.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield a formyl or carboxyl group, while substitution reactions can introduce various functional groups at the 5-position .
Scientific Research Applications
Chemistry: 5-Methoxymethyluridine is used as a building block in the synthesis of modified nucleic acids. It is valuable in the study of nucleic acid chemistry and the development of nucleoside analogs .
Biology: In biological research, this compound is used to label and track DNA synthesis. It can be incorporated into DNA strands, allowing researchers to study DNA replication and repair mechanisms .
Medicine: Its ability to be incorporated into DNA makes it a candidate for disrupting viral replication or cancer cell proliferation .
Industry: In the pharmaceutical industry, this compound can be used in the development of diagnostic tools and therapeutic agents. Its unique properties make it suitable for various applications in drug development and molecular diagnostics .
Mechanism of Action
5-Methoxymethyluridine exerts its effects primarily through its incorporation into DNA. As a thymidine analog, it can be incorporated into DNA strands during replication. This incorporation can disrupt normal DNA synthesis and function, leading to the inhibition of cell proliferation. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparison with Similar Compounds
5-Methyluridine: A methylated form of uridine, commonly found in tRNA.
5-Fluorouridine: A fluorinated analog of uridine, used as an anticancer agent.
5-Bromouridine: A brominated analog of uridine, used in research to study RNA synthesis.
Uniqueness: 5-Methoxymethyluridine is unique due to the presence of the methoxymethyl group at the 5-position. This modification imparts distinct chemical and biological properties, making it valuable for specific applications in research and medicine. Unlike other analogs, it offers a balance of stability and reactivity, making it suitable for various experimental and therapeutic uses .
Properties
Molecular Formula |
C11H16N2O7 |
|---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O7/c1-19-4-5-2-13(11(18)12-9(5)17)10-8(16)7(15)6(3-14)20-10/h2,6-8,10,14-16H,3-4H2,1H3,(H,12,17,18)/t6-,7-,8-,10-/m1/s1 |
InChI Key |
PDXQSLIBLQMPJS-FDDDBJFASA-N |
Isomeric SMILES |
COCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
COCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


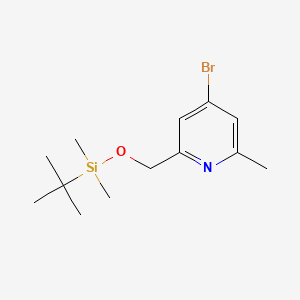
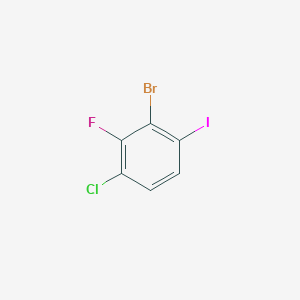


![6-Chloro-2-morpholinooxazolo[4,5-C]pyridine](/img/structure/B13924536.png)

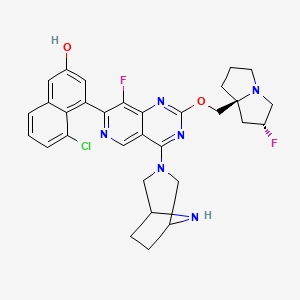
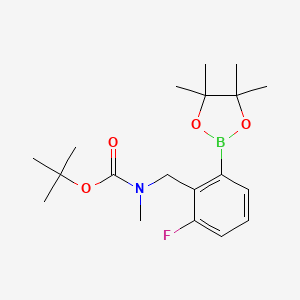
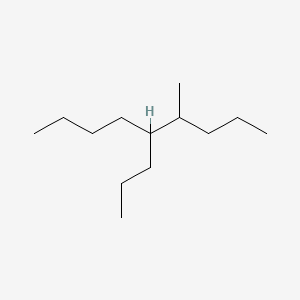
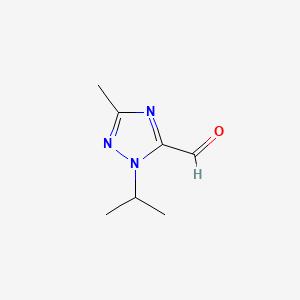
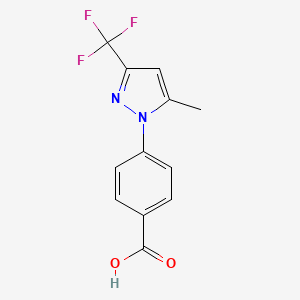
![(6-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B13924575.png)
![8-[2-(3,4-Dimethylphenyl)ethyl]-3-ethyl-1-methoxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13924577.png)
